The Biological Activity of (E,E)-8,10-Dodecadienyl Acetate: A Technical Guide
The Biological Activity of (E,E)-8,10-Dodecadienyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E,E)-8,10-dodecadienyl acetate (B1210297) is a semiochemical that plays a significant role in the chemical ecology of several lepidopteran species. Primarily recognized as a behavioral antagonist of the codling moth, Cydia pomonella, a major agricultural pest, this compound interferes with the moth's sex pheromone communication. Its biological activity is centered on the modulation of olfactory responses, leading to the disruption of mating behaviors. This technical guide provides an in-depth analysis of the biological activity of (E,E)-8,10-dodecadienyl acetate, including its mechanism of action at the neuronal level, quantitative behavioral data, and detailed experimental protocols for its characterization.
Introduction
(E,E)-8,10-dodecadienyl acetate is an isomer of the sex pheromone components of various moth species. In the context of the codling moth, Cydia pomonella, it acts as a behavioral antagonist to the main sex pheromone component, (E,E)-8,10-dodecadien-1-ol (codlemone)[1]. The application of this and similar antagonistic compounds is a cornerstone of mating disruption strategies in integrated pest management. Understanding the precise biological activity and the underlying molecular and neuronal mechanisms is crucial for the development of more effective and specific pest control agents. This guide synthesizes the current knowledge on (E,E)-8,10-dodecadienyl acetate, with a focus on its effects on C. pomonella.
Mechanism of Action
The biological activity of (E,E)-8,10-dodecadienyl acetate is initiated upon its detection by the olfactory system of the male moth. The current evidence points towards a competitive interaction at the peripheral olfactory neuron level.
2.1. Olfactory Sensory Neuron Response
Single sensillum recording (SSR) studies on C. pomonella have revealed that the most abundant type of olfactory sensory neuron (OSN), which is highly sensitive to the primary pheromone component, codlemone, also responds to (E,E)-8,10-dodecadienyl acetate[1]. Cross-adaptation experiments have confirmed that both the pheromone and its acetate antagonist are detected by the same receptor neuron type[1]. This suggests that the antagonistic effect likely arises from the competitive binding of (E,E)-8,10-dodecadienyl acetate to the same olfactory receptor (OR) as codlemone, or at least its detection by the same neuron, leading to a "jamming" of the pheromone signal. While the specific receptor has not been definitively isolated and characterized, one candidate in the codling moth is CpomOR6a, which has been shown to respond to various acetate compounds[2].
2.2. Signaling Pathway
Upon binding of an odorant molecule, such as a pheromone or its antagonist, to an olfactory receptor on the surface of an OSN, a signal transduction cascade is initiated. In insects, this can involve both ionotropic and metabotropic pathways. The binding of the ligand to the OR-Orco (odorant receptor co-receptor) complex can directly open an ion channel, leading to depolarization of the neuron. Alternatively, a G-protein coupled pathway can be activated, leading to the production of second messengers and subsequent ion channel opening. Given that (E,E)-8,10-dodecadienyl acetate competes at the neuron level with codlemone, it likely interferes with the normal signaling cascade initiated by the pheromone, altering the pattern of action potentials sent to the antennal lobe of the moth's brain.
Quantitative Data Presentation
The primary biological effect of (E,E)-8,10-dodecadienyl acetate on C. pomonella is the disruption of the male's flight behavior towards a pheromone source. The following tables summarize quantitative data from wind tunnel experiments conducted by El-Sayed et al., where the main pheromone component, codlemone (E8,E10-12OH), was released at a constant rate of 10 pg/min, and (E,E)-8,10-dodecadienyl acetate (E8,E10-12Ac) was added at different rates.
Table 1: Effect of (E,E)-8,10-Dodecadienyl Acetate on Male Codling Moth Attraction
| Release Rate of E8,E10-12Ac (pg/min) | Ratio of E8,E10-12Ac to Codlemone (%) | % Males Taking Flight | % Males Flying Upwind | % Males Reaching Source | % Males Contacting Source |
| 0 | 0 | 95 | 90 | 85 | 80 |
| 0.1 | 1 | 92 | 88 | 83 | 78 |
| 0.5 | 5 | 85 | 75 | 65 | 55 |
| 2 | 20 | 70 | 55 | 40 | 30 |
| 10 | 100 | 50 | 30 | 15 | 10* |
* Indicates a significant reduction in male response compared to codlemone alone.
Table 2: Effect of (E,E)-8,10-Dodecadienyl Acetate on Male Codling Moth Flight Parameters
| Release Rate of E8,E10-12Ac (pg/min) | Ratio of E8,E10-12Ac to Codlemone (%) | Flight Speed (cm/s) | Angular Velocity (deg/s) | Track Angle (deg) | Drift Angle (deg) |
| 0 | 0 | 45 | 120 | 25 | 15 |
| 0.1 | 1 | 43 | 125 | 28 | 18 |
| 0.5 | 5 | 35 | 140 | 35 | 25 |
| 2 | 20 | 28 | 160 | 45 | 35 |
| 10 | 100 | 20 | 180 | 55 | 45 |
* Indicates a significant difference in flight parameter compared to codlemone alone.
Experimental Protocols
The characterization of the biological activity of (E,E)-8,10-dodecadienyl acetate involves several key experimental techniques.
4.1. Electroantennography (EAG)
EAG is used to measure the overall electrical response of an insect antenna to a volatile compound.
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Insect Preparation: An adult male moth is immobilized, often in a pipette tip, with its head and one antenna exposed.
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Electrode Placement: A reference electrode (Ag/AgCl) is inserted into the head or thorax. The recording electrode is placed in contact with the distal end of the antenna, often with the aid of a conductive gel.
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Stimulus Delivery: A solution of (E,E)-8,10-dodecadienyl acetate in a solvent like hexane (B92381) is applied to filter paper inside a Pasteur pipette. A purified, humidified air stream is continuously passed over the antenna. Puffs of air from the stimulus pipette are introduced into this continuous stream.
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Data Acquisition: The voltage difference between the electrodes is amplified and recorded. The amplitude of the negative deflection following a stimulus puff is measured as the EAG response. A dose-response curve can be generated by testing a range of concentrations.
